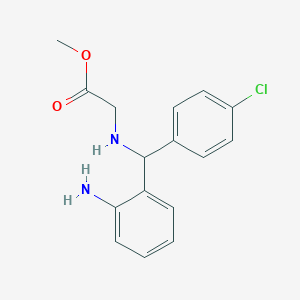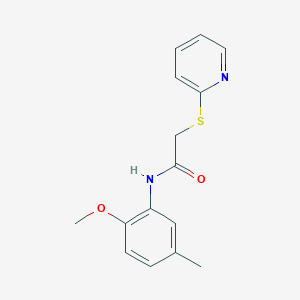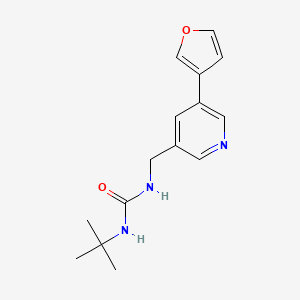![molecular formula C14H10BrNO4 B2939113 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid CAS No. 860785-98-4](/img/structure/B2939113.png)
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid” is a chemical compound . It’s a complex organic molecule that contains a pyrrole ring, a bromophenyl group, and a malonic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a bromophenyl group, and a malonic acid moiety . The bromophenyl group would likely contribute to the compound’s reactivity and could potentially influence its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, it might participate in condensation reactions, such as the Knoevenagel reaction . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromophenyl group, a pyrrole ring, and a malonic acid moiety could contribute to its solubility, reactivity, and stability .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given the variety of biological activities associated with indole derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or substances .
Advantages and Limitations for Lab Experiments
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid is an ideal reagent for use in laboratory experiments due to its low cost, high purity, and availability. It is also easy to handle and store, and it is stable over a wide range of temperatures and pH levels. The main limitation is that it is not soluble in water, so it must be used in an organic solvent.
Future Directions
In the future, 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid could be used to synthesize more complex organic compounds for use in drug discovery and medicinal chemistry. It could also be used in the synthesis of polymers and surfactants for use in materials science. Additionally, it could be used to synthesize organic compounds for use in nanotechnology and biotechnology. Finally, it could be used to synthesize organic compounds for use in chemical biology and biochemistry.
Synthesis Methods
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid can be synthesized by a variety of methods. The most common method is a reaction between 4-bromophenol and malonic acid in the presence of an acid catalyst. This reaction produces this compound and 4-bromobenzoic acid as the major products. Other methods for the synthesis of this compound include the reaction of 4-bromophenol and diethyl malonate in the presence of a base catalyst, the reaction of 4-bromophenol and ethyl chloromalonate in the presence of a base catalyst, and the reaction of 4-bromophenol and ethyl chloromalonate in the presence of an acid catalyst.
Scientific Research Applications
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, this compound is used in the synthesis of organic compounds for use in chemical biology, medicinal chemistry, and drug discovery.
properties
IUPAC Name |
2-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-10-1-3-11(4-2-10)16-6-5-9(8-16)7-12(13(17)18)14(19)20/h1-8H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAABFVSYZUVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=C(C(=O)O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)
![4-[(Prop-2-enoylamino)methyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)benzamide](/img/structure/B2939031.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)
![6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2939041.png)
![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)
![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-propylethanediamide](/img/structure/B2939050.png)


